6-Chloro-1,8-naphthyridin-2(1H)-one belongs to the class of 1,8-naphthyridin-2(1H)-one derivatives. These compounds are recognized for their potential biological activities and have attracted considerable interest in medicinal chemistry due to their potential therapeutic applications. Specifically, 6-chloro-1,8-naphthyridin-2(1H)-one has been investigated as a key structural element in the development of novel nucleobases for Peptide Nucleic Acids (PNAs) [].
6-Chloro-1,7-naphthyridin-2(1H)-one is a heterocyclic compound characterized by a naphthyridine ring system. It features a chlorine atom at the 6th position and a keto group at the 2nd position. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties, making it of interest in both chemical and pharmaceutical research .
6-Chloro-1,7-naphthyridin-2(1H)-one belongs to the class of naphthyridines, which are bicyclic compounds containing nitrogen atoms. It is classified as a heterocyclic aromatic compound due to the presence of nitrogen in its ring structure.
The synthesis of 6-Chloro-1,7-naphthyridin-2(1H)-one typically involves cyclization reactions starting from precursors such as 2-chloronicotinic acid. A common method includes treating this acid with ammonia or amines under controlled conditions to form the naphthyridine ring.
The process often requires specific catalysts and solvents to optimize yield and purity. For instance, using palladium-catalyzed cross-coupling reactions has been reported as an efficient method for synthesizing related naphthyridine derivatives . The reaction conditions, such as temperature and pressure, must be carefully controlled to facilitate successful cyclization.
The molecular formula of 6-Chloro-1,7-naphthyridin-2(1H)-one is C8H6ClN2O. Its molecular weight is approximately 180.59 g/mol. The structure consists of a fused bicyclic system with one nitrogen atom in each ring and a keto group attached to the second carbon of the naphthyridine ring.
Key structural data includes:
6-Chloro-1,7-naphthyridin-2(1H)-one can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-Chloro-1,7-naphthyridin-2(1H)-one largely depends on its biological targets. For example, if it exhibits antimicrobial activity, it may inhibit specific bacterial enzymes or disrupt cell membranes. Detailed biochemical studies are necessary to elucidate its exact targets and pathways .
6-Chloro-1,7-naphthyridin-2(1H)-one is typically a solid at room temperature. Its physical appearance can vary based on purity but is often described as a crystalline solid.
Key chemical properties include:
Relevant data from studies indicate that its reactivity can be influenced by the presence of functional groups within its structure .
6-Chloro-1,7-naphthyridin-2(1H)-one has several applications:
Naphthyridine derivatives represent a structurally diverse class of nitrogen-containing heterocyclic compounds that have emerged as privileged scaffolds in modern medicinal chemistry. Characterized by a conjugated π-system and coplanar rigidity, these bicyclic frameworks serve as bioisosteric replacements for quinoline and quinazoline systems while offering superior molecular recognition properties in biological targets [5]. Among the six possible isomeric forms, the 1,7-naphthyridinone core has gained significant pharmaceutical relevance due to its balanced physicochemical properties and versatile interactions with enzyme binding pockets. The introduction of halogen atoms, particularly chlorine at the C6 position as in 6-Chloro-1,7-naphthyridin-2(1H)-one, further enhances these compounds' capacity for targeted molecular interactions through strategic halogen bonding and electronic effects [3]. These structural features collectively position naphthyridine derivatives as indispensable building blocks for developing protein kinase inhibitors and other receptor-targeted therapeutics in oncology and beyond.
The historical trajectory of 1,7-naphthyridinone scaffolds in pharmaceutical development reveals a fascinating evolution from simple heterocyclic compounds to sophisticated targeted therapies. Early exploration of naphthyridine chemistry dates back to the 19th century, but significant pharmaceutical interest emerged with the discovery of natural products containing related structures, such as lophocladine A [5]. The breakthrough came with the development of gemifloxacin, a 1,8-naphthyridine-based antibacterial agent approved in 2003, which validated the naphthyridine scaffold as a viable pharmacophore [5]. This success prompted extensive investigations into other isomeric forms, particularly the 1,7-naphthyridinones, throughout the 2000s.
A pivotal shift occurred in the 2010s when researchers began exploiting the 1,7-naphthyridinone core for kinase inhibition. The scaffold's ability to conformationally restrain key pharmacophoric groups while maintaining optimal vector geometry for binding site interactions made it particularly valuable for targeting oncogenic kinases [4]. By 2019, systematic structure-activity relationship (SAR) studies had established 6-Chloro-1,7-naphthyridin-2(1H)-one derivatives as potent MET kinase inhibitors, exemplified by compound 13f that demonstrated remarkable in vivo efficacy with tumor growth inhibition rates of 114% and 95% in U-87 MG and HT-29 xenograft models at 50 mg/kg, respectively [2]. This period also witnessed strategic innovations in synthetic methodologies, including Ullmann-type coupling reactions and palladium-catalyzed cross-coupling, enabling efficient functionalization at the C6 and C8 positions critical for optimizing target affinity and drug-like properties [4] [5].
Table 1: Evolution of Naphthyridinone-Based Drug Discovery
Time Period | Development Milestone | Representative Compound | Therapeutic Application |
---|---|---|---|
Pre-2000 | Natural product isolation | Lophocladine A | Antibiotic lead |
2000-2010 | Antibacterial agents | Gemifloxacin | Respiratory tract infections |
2010-2015 | Kinase inhibitor exploration | BMS-777607 derivatives | MET kinase inhibition |
2015-Present | Optimized 1,7-naphthyridinones | Compound 13f [2] | Antitumor agents |
Present-Future | Multitargeted inhibitors | Compound 9k [5] | c-Kit/VEGFR-2 dual inhibition |
The most recent innovations focus on molecular diversification strategies to expand the therapeutic applications beyond MET inhibition. By 2020, researchers had developed 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives showing remarkable selectivity profiles, such as compound 9k exhibiting 38.8-fold greater c-Kit inhibitory activity (IC₅₀ = 8.5 nM) compared to earlier leads [5]. This progressive evolution—from serendipitously discovered natural products to rationally designed kinase inhibitors—demonstrates the growing sophistication in leveraging the 1,7-naphthyridinone scaffold for targeted therapeutics. Current research continues to explore novel functionalization patterns while addressing synthetic challenges that historically limited structural diversification of this privileged scaffold.
The structural identity of 6-Chloro-1,7-naphthyridin-2(1H)-one (CAS: 93493-68-6; CID: 15592373) derives from its specific heteroatom arrangement and substitution pattern that confer distinct electronic and steric properties compared to other naphthyridine isomers. Characterized by the molecular formula C₈H₅ClN₂O and molecular weight of 180.59 g/mol, this compound features a bicyclic framework with nitrogen atoms at positions 1 and 7, a lactam functionality at position 2, and a chlorine substituent at position 6 [1] [3]. This precise arrangement creates a complementary hydrogen bonding pattern where the lactam NH (position 1) and carbonyl oxygen (position 2) serve as hydrogen bond donors and acceptors, respectively, while the C6 chlorine atom provides a strategic halogen bonding motif critical for molecular recognition in biological targets [3].
The positional significance of the chlorine atom becomes evident when comparing binding affinities across isomer series. Unlike 1,6- or 1,8-naphthyridinones, the 1,7-isomer positions the C6 chlorine in spatial proximity to the pharmacophoric lactam group, creating an optimal vector for interacting with hydrophobic enzyme subpockets. Crystallographic analyses reveal that this configuration allows simultaneous hydrogen bonding through the lactam moiety while the chlorine atom engages in orthogonal interactions with backbone carbonyls or π-systems in kinase domains [4]. The computed molecular properties further distinguish this isomer: XLogP3 value of 1.2 indicates balanced lipophilicity, while a topological polar surface area of 42 Ų facilitates membrane permeability—properties essential for oral bioavailability in drug candidates [3].
Table 2: Comparative Analysis of Naphthyridinone Positional Isomers
Structural Feature | 1,7-Naphthyridinone | 1,6-Naphthyridinone | 2,7-Naphthyridinone |
---|---|---|---|
Representative Structure | [Structure: 6-Chloro-1,7-naphthyridin-2(1H)-one] | [Structure: 6-Chloro-1,6-naphthyridinone] | [Structure: 6-Chloro-2,7-naphthyridin-1(2H)-one] |
Nitrogen Positions | 1,7 | 1,6 | 2,7 |
Chlorine Position | C6 | C6 | C6 |
Key Hydrogen Bond Donor | N1-H | N1-H | N2-H (tautomer) |
Calculated XLogP3 | 1.2 [3] | 0.9 [4] | 1.5 [6] |
Molecular Weight (g/mol) | 180.59 | 180.59 | 180.59 |
Kinase Inhibition Profile | MET selective [4] | Multikinase [4] | c-Kit/VEGFR-2 selective [5] |
The thermal stability profile of 6-Chloro-1,7-naphthyridin-2(1H)-one further underscores its pharmaceutical utility, with decomposition temperatures exceeding 300°C (304-306°C) [3]. This exceptional stability enables harsh reaction conditions during downstream functionalization—particularly valuable for palladium-catalyzed amination at C8 or electrophilic substitution at C4, which are common strategies for generating diverse analogs. The molecular electrostatic potential maps reveal distinct electron deficiency at C4 and C8 positions, explaining their preferential modification in drug development programs. Additionally, the crystalline form exhibits strong π-stacking capability with an interplanar distance of approximately 3.4 Å, facilitating solid-state stability advantageous for formulation development [3].
The 6-Chloro-1,7-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure in receptor-targeted drug discovery due to its exceptional capacity for multipoint interactions with diverse biological targets while maintaining favorable drug-like properties. This versatility originates from its dual hydrogen bonding capability (donor-acceptor pairs), hydrophobic chlorine substituent, and π-deficient aromatic system that collectively enable complementary binding interactions across various enzyme classes. In kinase inhibition, this scaffold serves as a conformationally restrained bioisostere for ATP adenine, effectively competing with the natural cofactor while providing synthetic handles for optimizing selectivity and potency [4].
The most significant therapeutic applications have emerged in oncology, particularly through MET kinase inhibition. The 6-chloro-1,7-naphthyridinone core functions as a "block C" pharmacophore that conformationally restrains key binding elements critical for engaging the hinge region of MET kinase. This was strategically leveraged in developing compound 13f (8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one), which maintains crucial hydrogen bonds with Asp1222 and Met1160 residues while the C6 chlorine fills a hydrophobic pocket adjacent to the ATP binding site [2]. This compound demonstrated exceptional in vivo efficacy with 114% tumor growth inhibition in U-87 MG xenograft models at 50 mg/kg, establishing the scaffold's therapeutic potential [2]. Beyond MET, the scaffold has been successfully repurposed for targeting c-Kit and VEGFR-2 kinases through strategic C8 modifications. Compound 9k (bearing a 4-quinolyl group at C8) achieved remarkable c-Kit inhibition (IC₅₀ = 8.5 nM), while derivative 10r (with 4-trifluoromethoxy phenyl at C2) showed potent VEGFR-2 inhibition (IC₅₀ = 31.7 nM) [5].
Table 3: Kinase Inhibition Profiles of Optimized 1,7-Naphthyridinone Derivatives
Target Kinase | Lead Compound | Structural Features | IC₅₀ (nM) | Therapeutic Application |
---|---|---|---|---|
MET | 13f [2] | 8-Anilino substitution; 3-fluorophenyl linker | 9.8 | Broad spectrum antitumor |
c-Kit | 9k [5] | C8-(4-quinolyl)amino; 2-phenyl | 8.5 | Gastrointestinal stromal tumors |
VEGFR-2 | 10r [5] | C8-amino; 2-(4-trifluoromethoxy phenyl) | 31.7 | Antiangiogenic therapy |
Dual c-Kit/VEGFR-2 | 10l [5] | C8-(4-quinolyl)amino; 2-(4-chloro phenyl) | 56.5 (VEGFR-2) | Multitargeted antitumor |
The scaffold's drug-likeness parameters significantly contribute to its privileged status. Systematic optimization has yielded derivatives with ideal lipophilicity (cLogP 2-4), molecular weight (<450 Da), and hydrogen bonding capacity that collectively ensure favorable oral bioavailability and metabolic stability [4]. For instance, strategic introduction of fluorine atoms in the pendant aryl rings improved metabolic stability while maintaining potency through reduced oxidative metabolism. The scaffold's inherent polarity (TPSA ≈ 70 Ų for typical derivatives) balances membrane permeability and aqueous solubility, addressing a common challenge in kinase inhibitor development [4]. Furthermore, the C6 chlorine atom serves as an ideal synthetic handle for further functionalization through cross-coupling reactions or nucleophilic substitution, enabling efficient generation of diverse analogs during lead optimization phases. Current research explores hybrid molecules incorporating this scaffold with other pharmacophoric elements to develop multitargeted inhibitors addressing tumor heterogeneity and resistance mechanisms.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0